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Compound Name: 4-Isobutylbenzoic acid

Cat. No.: B1293706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Isobutylbenzoic acid, also known as 4-(2-methylpropyl)benzoic acid, is an aromatic

carboxylic acid. Its structure, featuring a benzoic acid core with an isobutyl group at the para

position, gives it a combination of hydrophilic and lipophilic properties that are of interest in

various scientific fields, including organic synthesis and materials science.[1] This document

provides a comprehensive overview of its physicochemical characteristics, offering a valuable

resource for professionals working with this compound. While experimental data for some

properties of 4-isobutylbenzoic acid are not readily available in the public domain, this guide

also furnishes detailed experimental protocols for their determination and presents data from

closely related compounds for comparative purposes.

Core Physicochemical Properties
4-Isobutylbenzoic acid typically appears as a white to off-white crystalline solid.[1] It is

characterized by its limited solubility in water and moderate solubility in organic solvents, a

common trait for many aromatic carboxylic acids.[1] The isobutyl group contributes to its

hydrophobic nature.[1]

Table 1: General and Computed Properties of 4-Isobutylbenzoic Acid
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Property Value Source

IUPAC Name 4-(2-methylpropyl)benzoic acid [2]

Synonyms
p-Isobutylbenzoic acid, 4-(2-

Methylpropyl)benzoic Acid
[1]

CAS Number 38861-88-0 [2]

Molecular Formula C₁₁H₁₄O₂ [1][2]

Molecular Weight 178.23 g/mol [2]

Appearance
White to off-white crystalline

solid
[1]

XLogP3 (Computed) 3.7 [2][3]

Melting and Boiling Points
Specific experimental data for the melting and boiling points of 4-isobutylbenzoic acid are not

readily available in the surveyed literature. However, data for its isomer, 4-tert-butylbenzoic

acid, and the parent compound, benzoic acid, can provide an estimate.

Table 2: Melting and Boiling Points of Related Compounds

Compound Melting Point (°C) Boiling Point (°C)

4-tert-Butylbenzoic acid 164.5 - 165.5 Not available

Benzoic acid 122 250

Acidity (pKa)
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state

of a molecule at a given pH, which in turn affects its solubility, reactivity, and biological activity.

The experimental pKa of 4-isobutylbenzoic acid is not readily available. For context, the pKa

of benzoic acid in water is approximately 4.20.
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Solubility Profile
4-Isobutylbenzoic acid is described as having limited solubility in water and moderate

solubility in organic solvents.[1] Quantitative solubility data is not available in the reviewed

literature. For comparison, 4-tert-butylbenzoic acid is reported to be insoluble in water and very

soluble in alcohol and benzene.[4]

Spectral Data
Detailed spectral data, including peak lists and assignments for 4-isobutylbenzoic acid, are

not consistently available. However, based on its chemical structure, the expected spectral

characteristics can be inferred.

Infrared (IR) Spectroscopy
The IR spectrum of 4-isobutylbenzoic acid is expected to show characteristic absorptions for

its functional groups.

Table 3: Predicted IR Absorption Regions for 4-Isobutylbenzoic Acid

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

Carboxylic Acid O-H Stretching 3300 - 2500 (broad)

Aromatic C-H Stretching 3100 - 3000

Aliphatic C-H Stretching 3000 - 2850

Carboxylic Acid C=O Stretching 1760 - 1690 (strong)

Aromatic C=C Stretching 1600 - 1450 (multiple bands)

C-O Stretching 1320 - 1210

O-H Bending 1440 - 1395

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1293706?utm_src=pdf-body
https://cymitquimica.com/cas/38861-88-0/
https://pubchem.ncbi.nlm.nih.gov/compound/4-tert-Butylbenzoic-acid
https://www.benchchem.com/product/b1293706?utm_src=pdf-body
https://www.benchchem.com/product/b1293706?utm_src=pdf-body
https://www.benchchem.com/product/b1293706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: The proton NMR spectrum would provide information on the different types of protons

in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for 4-Isobutylbenzoic Acid

Protons Multiplicity
Approximate Chemical
Shift (ppm)

-COOH singlet (broad) 10.0 - 13.0

Aromatic H (ortho to -COOH) doublet 7.9 - 8.1

Aromatic H (ortho to isobutyl) doublet 7.2 - 7.4

-CH₂- doublet ~2.5

-CH- multiplet ~1.9

-CH₃ doublet ~0.9

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

Table 5: Predicted ¹³C NMR Chemical Shifts for 4-Isobutylbenzoic Acid

| Carbon | Approximate Chemical Shift (ppm) | |---|---|---| | -COOH | 170 - 180 | | Aromatic C

(ipso-COOH) | 128 - 132 | | Aromatic C (ipso-isobutyl) | 145 - 150 | | Aromatic C (ortho to -

COOH) | 129 - 131 | | Aromatic C (ortho to isobutyl) | 127 - 129 | | -CH₂- | ~45 | | -CH- | ~30 | | -

CH₃ | ~22 |

Mass Spectrometry (MS)
The mass spectrum of 4-isobutylbenzoic acid would show a molecular ion peak

corresponding to its molecular weight (178.23 g/mol ). Common fragmentation patterns for

benzoic acids involve the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-

COOH, 45 amu).

Experimental Protocols
For properties where experimental data is lacking, the following established methodologies can

be employed.
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Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample of 4-
isobutylbenzoic acid is packed into a capillary tube and heated at a controlled rate. The

temperature range over which the substance melts from a solid to a liquid is recorded as the

melting point.

Determination of pKa by Potentiometric Titration
The pKa can be determined by titrating a solution of 4-isobutylbenzoic acid with a

standardized solution of a strong base, such as sodium hydroxide, while monitoring the pH.

Methodology:

Preparation: A known concentration of 4-isobutylbenzoic acid is dissolved in a suitable

solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

Titration: The solution is titrated with a standardized solution of NaOH, added in small

increments.

Measurement: The pH of the solution is measured after each addition of titrant using a

calibrated pH meter.

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Preparation Titration Analysis

Dissolve 4-isobutylbenzoic acid
in water/ethanol mixture

Add standardized NaOH
in small increments

Measure pH after
each addition Plot pH vs. Volume of NaOH Determine half-equivalence point pKa = pH at half-

equivalence point

Click to download full resolution via product page

Workflow for pKa Determination by Potentiometric Titration.

Determination of Solubility by the Shake-Flask Method
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The shake-flask method is a reliable technique for determining the equilibrium solubility of a

compound in a specific solvent.

Methodology:

Preparation: An excess amount of solid 4-isobutylbenzoic acid is added to a known volume

of the solvent in a sealed flask.

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g.,

24-48 hours) to ensure that equilibrium is reached.

Separation: The undissolved solid is separated from the solution by filtration or

centrifugation.

Analysis: The concentration of 4-isobutylbenzoic acid in the saturated solution is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Add excess 4-isobutylbenzoic acid
to a known volume of solvent

Agitate at constant temperature
(e.g., 24-48 hours)

Separate undissolved solid
(filtration/centrifugation)

Analyze concentration of dissolved
acid in the supernatant (UV-Vis/HPLC)

Calculate Solubility
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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